molecular formula C19H17ClN2O6 B4998399 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate

Cat. No. B4998399
M. Wt: 404.8 g/mol
InChI Key: NMKFGUDQSDCGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate in lab experiments is its potential as a tool for studying the mechanisms of inflammation and cancer. However, one limitation is that the synthesis method requires specific reagents and conditions, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for the study of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to study its potential as a pesticide for agricultural use. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the condensation of 4-methyl-3-nitrobenzaldehyde with ethyl acetoacetate to form 2-(4-methyl-3-nitrophenyl)-2-oxoethyl acetoacetate. The second step involves the reaction of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl acetoacetate with 3-chloroaniline to form this compound. The synthesis method requires careful control of reaction conditions to obtain high yields and purity of the final product.

Scientific Research Applications

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate has been studied for its potential applications in various fields of scientific research. In medicine, this compound has shown promise as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. In agriculture, this compound has been studied for its potential use as a pesticide due to its insecticidal properties.

properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-(3-chloroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O6/c1-12-5-6-13(9-16(12)22(26)27)17(23)11-28-19(25)8-7-18(24)21-15-4-2-3-14(20)10-15/h2-6,9-10H,7-8,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKFGUDQSDCGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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